L-Alanine, N-(N-methylglycyl)-
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Description
L-Alanine, N-(N-methylglycyl)-, also known as a linear tripeptide, is a compound that exhibits interesting properties due to its molecular structure. It is a zwitterion at physiological pH, meaning it has both positive and negative charges within the same molecule. This characteristic influences its behavior in various environments, such as in water or in crystal form .
Synthesis Analysis
The synthesis of related compounds, such as N-[(1S,4R)-2-oxo-pinanyl]-β-alanine methylester, provides insights into the preparation of chiral amidoalkylation reagents. These reagents are crucial for the synthesis of chiral β-substituted β-amino acid derivatives, which are valuable in medicinal chemistry and asymmetric synthesis . Although not directly about L-Alanine, N-(N-methylglycyl)-, the principles of synthesis and the importance of crystal structure for further modifications are relevant.
Molecular Structure Analysis
The molecular structure of L-Alanine, N-(N-methylglycyl)-, is characterized by its zwitterionic form, with the N terminus protonated and the C terminus ionized. The peptide units are in trans configurations and deviate from planarity, which is evident from the backbone torsion angles provided in the study . The molecular dynamics study of L-alanine in water also reveals that the molecule does not have a preferred conformation, suggesting flexibility in its structure .
Chemical Reactions Analysis
The chemical behavior of L-Alanine, N-(N-methylglycyl)-, can be inferred from the studies of similar compounds. For instance, the l-alanylglycylhistamine dihydrochloride compound is protonated at both the terminal amino group and the histidine N2 atom, which are neutralized by chloride anions. This indicates that the compound can participate in reactions that involve protonation and deprotonation, which are common in biochemical processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of L-Alanine, N-(N-methylglycyl)-, are influenced by its zwitterionic nature and the presence of the methyl group. The study of L-alanine in a water droplet shows that the hydrophobic side chain defines the trajectory path of the molecule, and the molecule is energetically favorable when the methyl group is exposed to the water surface . The orbital signatures of the methyl group in L-alanine have been identified, which affect the relaxation in geometry and valence orbitals, indicating that the methyl group significantly influences the electronic structure of the molecule .
Future Directions
The non-proteinogenic amino acid N-methyl-L-alanine has been brought into the gas phase using laser ablation techniques and studied by high resolution chirped pulse and molecular-beam Fourier transform microwave spectroscopies coupled to supersonic expansion . This study provides a promising strategy that could consider both catalytic ability and cell growth burden for multi-enzyme cascade catalysis .
properties
IUPAC Name |
(2S)-2-[[2-(methylamino)acetyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)3-7-2/h4,7H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVFPUCAXGAXQW-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426492 |
Source
|
Record name | L-Alanine, N-(N-methylglycyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine, N-(N-methylglycyl)- | |
CAS RN |
53846-71-2 |
Source
|
Record name | L-Alanine, N-(N-methylglycyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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